N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide
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Overview
Description
N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide is a chemical compound with the molecular formula C16H17FN2O This compound features a pyridine ring substituted with a 3-fluorophenyl group and a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Attachment of the Methylpropanamide Moiety: The final step involves the acylation of the pyridine derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- (3-Fluorophenyl)(pyridin-2-yl)methanol
Uniqueness
N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and methylpropanamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
833455-91-7 |
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Molecular Formula |
C16H17FN2O |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-[[6-(3-fluorophenyl)pyridin-2-yl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C16H17FN2O/c1-11(2)16(20)18-10-14-7-4-8-15(19-14)12-5-3-6-13(17)9-12/h3-9,11H,10H2,1-2H3,(H,18,20) |
InChI Key |
CHMWVVJCPWNIJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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